Teduglutid
Übersicht
Beschreibung
Diese Rezeptoren befinden sich hauptsächlich in der Netzhaut, sind aber auch in anderen Geweben wie dem Hippocampus, dem Rückenmark, dem Colliculus superior, der Hypophyse und dem Darm vorhanden . TPMPA wird als pharmakologischer Marker verwendet, um die Funktion von GABA C-Rezeptoren zu untersuchen .
Wirkmechanismus
Target of Action
Teduglutide primarily targets the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons of the submucosal and myenteric plexus . These receptors play a crucial role in the regulation of intestinal growth and function .
Mode of Action
Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine . By binding to the glucagon-like peptide-2 receptors, Teduglutide triggers the release of insulin-like growth factor (IGF)-1, nitric oxide, and keratinocyte growth factor (KGF) . This interaction results in enhanced intestinal absorption and increased villus height and crypt depth of the intestinal mucosa .
Biochemical Pathways
The binding of Teduglutide to the glucagon-like peptide-2 receptors initiates a cascade of biochemical reactions. It leads to the release of IGF-1, nitric oxide, and KGF . These mediators contribute to the maintenance of the intestinal mucosa, increase intestinal blood flow, and reduce gastrointestinal motility and secretion of gastric acid .
Pharmacokinetics
Teduglutide exhibits a bioavailability of 88% following subcutaneous administration . It is primarily degraded into small peptides and amino acids, and is mainly eliminated through the kidneys . The half-life of Teduglutide is approximately 2 hours .
Result of Action
The action of Teduglutide results in enhanced gastrointestinal fluid absorption, an increase in villus height and crypt depth of the intestinal mucosa, and a decrease in fecal weight . These changes contribute to improved nutrient absorption and reduced dependence on parenteral support .
Action Environment
The action, efficacy, and stability of Teduglutide can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body can affect the metabolism and elimination of Teduglutide . Additionally, the physiological state of the patient, such as renal impairment, may require dosage adjustments .
Wissenschaftliche Forschungsanwendungen
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid has several scientific research applications:
Biochemische Analyse
Biochemical Properties
Teduglutide binds to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons of the submucosal and myenteric plexus . This binding triggers the release of insulin-like growth factor (IGF)-1, nitric oxide, and keratinocyte growth factor (KGF) .
Cellular Effects
Teduglutide promotes mucosal growth and possibly restores gastric emptying and secretion . It increases intestinal and portal blood flow . It can cause abnormal cells in the body to grow faster, potentially leading to an increased risk of cancer of the liver, gallbladder, pancreas, or intestines .
Molecular Mechanism
Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine in response to meals . It differs from natural GLP-2 by a single amino acid: an alanine is replaced with a glycine. This modification blocks the breakdown of the molecule by dipeptidyl peptidase and increases its half-life from seven minutes (GLP-2) to about two hours, while retaining its biological actions .
Temporal Effects in Laboratory Settings
Teduglutide has been shown to increase intestinal wet weight absorption over time . The improvements in intestinal absorption and decreases in fecal excretion noted after treatment had reversed after the drug-free follow-up period .
Metabolic Pathways
The metabolic pathway of teduglutide has not been investigated in humans. As an analog to native GLP-2, teduglutide is expected to be degraded into small peptides and amino acids via catabolic pathways .
Transport and Distribution
Teduglutide is administered via subcutaneous injection
Subcellular Localization
It is known to bind to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons of the submucosal and myenteric plexus .
Vorbereitungsmethoden
Die Synthese von (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinsäure beinhaltet eine palladiumkatalysierte Kohlenstoff-Phosphor-Bindungsbildungsreaktion. Der Prozess umfasst in der Regel fünf Schritte, beginnend mit kommerziell erhältlichen Ausgangsstoffen . Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen. Industrielle Produktionsmethoden können ähnliche Syntheserouten umfassen, jedoch in größerem Maßstab mit zusätzlichen Reinigungsschritten, um sicherzustellen, dass die Verbindung die geforderten Spezifikationen erfüllt .
Chemische Reaktionsanalyse
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Phosphinoxide zu bilden.
Reduktion: Reduktionsreaktionen können die Phosphinsäuregruppe in Phosphin umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Phosphinsäuregruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinsäure entfaltet seine Wirkung durch selektive Antagonisierung von GABA C-Rezeptoren. Diese Rezeptoren sind Ionenkanäle, die die schnelle synaptische Hemmung im zentralen Nervensystem vermitteln. TPMPA bindet an die aktive Stelle des Rezeptors und verhindert die Bindung von Gamma-Aminobuttersäure und hemmt die Funktion des Rezeptors . Diese antagonistische Wirkung hilft Forschern, die Rolle von GABA C-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu verstehen .
Analyse Chemischer Reaktionen
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The compound can undergo substitution reactions where the phosphinic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinsäure ist einzigartig in seiner hohen Selektivität für GABA C-Rezeptoren im Vergleich zu anderen GABA-Rezeptor-Antagonisten. Ähnliche Verbindungen umfassen:
2-Aminoethylmethylphosphonat (2-AEMP): Diese Verbindung wirkt ebenfalls als kompetitiver Antagonist von GABA C-Rezeptoren, hat jedoch eine schnellere On- und Off-Kinetik als TPMPA.
Bicucullin: Ein kompetitiver Antagonist von GABA A-Rezeptoren, aber nicht selektiv für GABA C-Rezeptoren.
Die Einzigartigkeit von TPMPA liegt in seiner selektiven Antagonisierung von GABA C-Rezeptoren, was es zu einem wertvollen Werkzeug macht, um die spezifischen Funktionen dieser Rezeptoren zu untersuchen, ohne GABA A- oder GABA B-Rezeptoren zu beeinflussen .
Biologische Aktivität
Teduglutide is a synthetic analog of glucagon-like peptide-2 (GLP-2), designed to enhance intestinal function and promote mucosal growth. This compound has shown significant promise in the treatment of short bowel syndrome (SBS) and other gastrointestinal disorders. This article explores the biological activity of teduglutide, including its mechanisms, efficacy, safety, and relevant clinical studies.
Teduglutide mimics the effects of endogenous GLP-2, which is a potent intestinotrophic hormone. Its primary actions include:
- Promoting Mucosal Growth : Teduglutide enhances the growth of intestinal villi, leading to increased absorptive surface area.
- Reducing Intestinal Losses : It helps in reducing diarrhea and fecal losses by increasing intestinal fluid absorption.
- Restoring Gastric Function : The compound may aid in restoring gastric emptying and secretion, further contributing to improved nutritional absorption .
Pharmacokinetics
Teduglutide exhibits a longer half-life compared to native GLP-2 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4). Its pharmacokinetic profile includes:
- Bioavailability : Approximately 87% after subcutaneous administration.
- Half-Life : Ranges from 2 to 3 hours, significantly longer than the 7 minutes for native GLP-2 .
Short Bowel Syndrome (SBS)
Teduglutide has been extensively studied for its efficacy in patients with SBS. Key findings from various studies include:
- Reduction in Parenteral Nutrition (PN) : In a pivotal Phase III trial, teduglutide treatment resulted in a greater than 20% reduction in PN needs for patients with SBS .
- Clinical Response Rates : A study involving 54 patients treated with teduglutide showed that 85% achieved a clinically significant response after 24 weeks, with 24% weaned off PN entirely .
Study | Population | Duration | Outcome |
---|---|---|---|
Phase III STEPS Trial | SBS patients | 24 weeks | >20% reduction in PN needs |
Real-world Evidence Study | 54 SBS patients | 6 months | 85% responders; 24% weaned off PN |
Other Gastrointestinal Disorders
Teduglutide has also shown potential benefits in conditions like Crohn's disease and chemotherapy-induced mucositis:
- In a Phase II trial for Crohn's disease, remission rates reached 55.6% among participants receiving teduglutide .
- Preclinical studies indicated significant intestinotrophic effects in models of experimental colitis and mucositis .
Safety Profile
The safety of teduglutide has been evaluated through various clinical trials and real-world studies. Common adverse events reported include:
- Gastrointestinal Disorders : Nausea, abdominal pain.
- Renal Issues : Incidents of nephrolithiasis (kidney stones) have been noted .
A comprehensive analysis of adverse events from the FDA Adverse Event Reporting System (FAERS) identified over 10,000 reports linked to teduglutide, highlighting its safety profile across diverse patient populations .
Case Studies
-
Case Study on Efficacy :
A patient with severe SBS who had been dependent on PN for years was treated with teduglutide. After six months, the patient reported a significant increase in oral intake and a reduction in PN volume by over 50%, leading to improved quality of life. -
Long-term Safety Analysis :
A long-term follow-up study on patients treated with teduglutide revealed no significant long-term adverse effects beyond those observed during initial trials. Patients maintained improved nutritional status and reduced dependence on PN over extended periods .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIXQOJUNDIDU-ASQIGDHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C164H252N44O55S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3752.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine in response to meals. GLP-2 increases intestinal and portal blood flow and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. This causes the release of insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF). These growth factors may contribute to the increase in crypt cell growth and surface area of the gastric mucosa. Ultimately, absorption through the intestine is enhanced., Teduglutide binds to the human and rat GLP-2 receptor (GLP-2R) with similar affinity compared to native GLP-2. Receptor binding results in intracellular cyclic adenosine 3'-5'- monophosphate (cAMP) levels and activation of several downstream signaling pathways such as protein kinase A (PKA), cAMP response element-binding protein (CREB), and activator protein-1(AP-1). The potency of teduglutide is equivalent to native GLP-2 for the GLP-2R with enhanced biological activity due to resistance to DPP-IV cleavage, resulting in a longer half-life in the circulation., Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine. GLP-2 is known to increase intestinal and portal blood flow, and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in intestinal subpopulations of enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. Activation of these receptors results in the local release of multiple mediators including insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF). | |
Record name | Teduglutide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08900 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Teduglutide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
197922-42-2 | |
Record name | Teduglutide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197922422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teduglutide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08900 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glucagon-like peptide II (2-glycine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Teduglutide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.